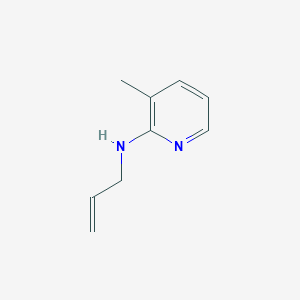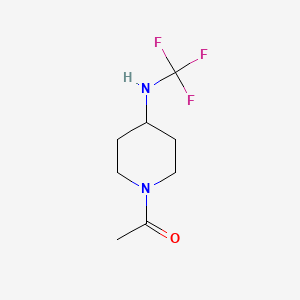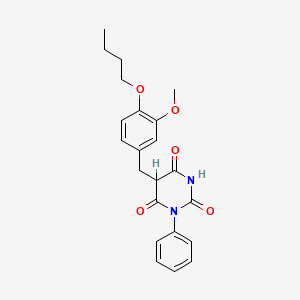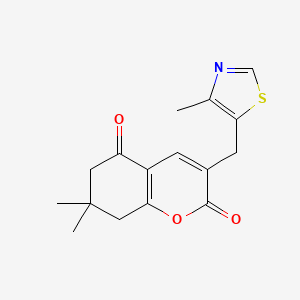
7,7-dimethyl-3-((4-methylthiazol-5-yl)methyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“7,7-dimethyl-3-((4-methylthiazol-5-yl)methyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione” is an organic compound that belongs to the class of chromenes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “7,7-dimethyl-3-((4-methylthiazol-5-yl)methyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the thiazole moiety: This step might involve the use of a thiazole derivative and a coupling reaction to attach it to the chromene core.
Final modifications: Additional steps to introduce the dimethyl groups and other functional groups as required.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole moiety or the chromene core.
Reduction: Reduction reactions might target specific functional groups within the molecule.
Substitution: Various substitution reactions can be performed to modify the functional groups attached to the chromene or thiazole rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
科学研究应用
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new chromene derivatives with potential biological activities.
Biology
In biological research, the compound might be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Potential medicinal applications could include its use as a lead compound in drug discovery, particularly for diseases where chromene derivatives have shown efficacy, such as cancer or inflammatory diseases.
Industry
In the industrial sector, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of “7,7-dimethyl-3-((4-methylthiazol-5-yl)methyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione” would depend on its specific biological target. Generally, chromene derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The thiazole moiety might contribute to binding affinity and specificity.
相似化合物的比较
Similar Compounds
7,8-dihydro-2H-chromene-2,5(6H)-dione: Lacks the thiazole and dimethyl groups.
3-((4-methylthiazol-5-yl)methyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione: Lacks the dimethyl groups.
7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione: Lacks the thiazole moiety.
Uniqueness
The presence of both the thiazole moiety and the dimethyl groups in “7,7-dimethyl-3-((4-methylthiazol-5-yl)methyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione” might confer unique biological activities and chemical properties compared to similar compounds.
属性
CAS 编号 |
1000697-60-8 |
|---|---|
分子式 |
C16H17NO3S |
分子量 |
303.4 g/mol |
IUPAC 名称 |
7,7-dimethyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]-6,8-dihydrochromene-2,5-dione |
InChI |
InChI=1S/C16H17NO3S/c1-9-14(21-8-17-9)5-10-4-11-12(18)6-16(2,3)7-13(11)20-15(10)19/h4,8H,5-7H2,1-3H3 |
InChI 键 |
QLQRJEHXIFYKGF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=N1)CC2=CC3=C(CC(CC3=O)(C)C)OC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


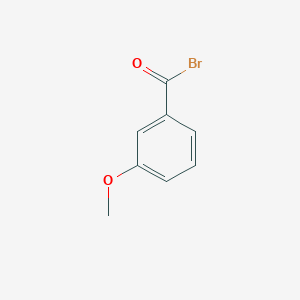


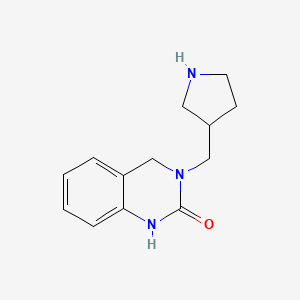


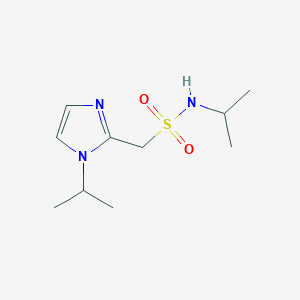
![6-Amino-3-methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13962016.png)
![Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-methyl-](/img/structure/B13962028.png)
![8,10,19,20-Tetraoxatrispiro[5.2.2.5.2.2]heneicosane](/img/structure/B13962043.png)

